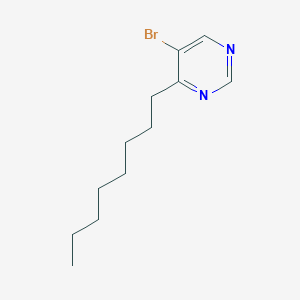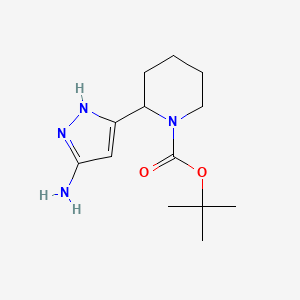
1,4-Ditiano-2-ilmetanamina
Descripción general
Descripción
1,4-Dithian-2-ylmethanamine is an organic compound with the molecular formula C5H11NS2 and a molecular weight of 149.28 g/mol . This compound features a dithiane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom. It is commonly used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
1,4-Dithian-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecular architectures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dithian-2-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with amines under specific conditions. For instance, the reaction between 1,4-dithiane-2,5-diol and α-azido vinyl ketones catalyzed by potassium carbonate (K2CO3) in dimethylformamide (DMF) yields 3,5-disubstituted 4-aminothiophene-2-carbaldehydes . Another method involves the reaction of 1,4-dithiane-2,5-diol with 1-(methylsulfanyl)-2-nitroethenamines in the presence of potassium carbonate in refluxing ethanol .
Industrial Production Methods
Industrial production of 1,4-Dithian-2-ylmethanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithian-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted amines and derivatives.
Mecanismo De Acción
The mechanism of action of 1,4-Dithian-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. Additionally, its amine group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and umpolung reagents.
2,3-Dihydro-1,4-dithiins: These compounds are structurally similar but have different oxidation states and reactivity.
Uniqueness
1,4-Dithian-2-ylmethanamine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1,4-dithian-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTQIHOZXLWKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)





